(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
This compound is a structurally complex heterocyclic molecule featuring a piperazine core substituted with a furan-2-yl methanone group. The piperazine nitrogen is further functionalized with a methyl bridge connecting a 4-fluorophenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety bearing a hydroxyl (-OH) and methyl (-CH₃) group.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-4-6-15(22)7-5-14)25-8-10-26(11-9-25)19(28)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUYYFOSWIAMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine ring : Common in many pharmaceuticals, contributing to various biological activities.
- Thiazole and Triazole moieties : Known for their extensive pharmacological profiles, including antifungal and antibacterial properties.
- Furan ring : Often associated with anti-inflammatory and anticancer activities.
The molecular formula for this compound is with a molecular weight of approximately 419.5 g/mol .
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of this structure have been tested against various pathogens, showing efficacy comparable to established antibiotics like vancomycin and ciprofloxacin . The presence of the 4-fluorophenyl group enhances the antimicrobial potency through electronic effects that stabilize interactions with bacterial targets.
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives containing thiazole and triazole rings have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its potential as an NLRP3 inflammasome inhibitor , which plays a critical role in inflammatory diseases. Similar compounds have shown promise in reducing inflammation markers in vitro . This suggests a potential therapeutic application for inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Hydroxyl Group : The presence of hydroxyl groups on the thiazole moiety has been correlated with increased antimicrobial activity due to enhanced hydrogen bonding capabilities .
- Piperazine Linkage : Variations in the piperazine substituents can affect the overall pharmacokinetics and bioavailability of the compound.
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A study reported that triazole derivatives showed MIC values ranging from 0.046 to 3.11 µM against MRSA strains . This highlights the potential for developing new antibiotics based on this scaffold.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds against human cancer cell lines, revealing IC50 values indicating significant antiproliferative activity .
- Inflammatory Response Modulation : Research into the anti-inflammatory properties indicated that certain structural analogs effectively reduced pro-inflammatory cytokines in cellular models .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Recent studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, a related thiazolo-triazole compound demonstrated significant cytotoxicity against prostate cancer cells, with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
Research has shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group is believed to enhance membrane permeability, allowing for greater efficacy against bacterial strains.
Interaction with PD-1/PD-L1 Pathway
Studies have highlighted the potential of this compound to modulate immune responses by targeting the PD-1/PD-L1 signaling pathway. Compounds with similar structures have shown promising results in inhibiting the interaction between PD-1 and PD-L1, which is crucial for cancer immunotherapy .
Case Studies
Several case studies have documented the effectiveness of this compound in various therapeutic contexts:
- Cancer Treatment : A study reported that a similar thiazolo-triazole derivative exhibited significant anti-tumor activity in vivo, leading to reduced tumor size in mouse models .
- Inhibition of Bacterial Growth : In vitro assays demonstrated that the compound could effectively inhibit the growth of resistant bacterial strains, suggesting potential as a new antibiotic agent .
- Immunotherapy Enhancement : Research focusing on immune checkpoint inhibitors found that modifications to this compound improved its binding affinity to PD-L1, enhancing its potential as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects, bioactivity, and physicochemical properties. Below is a detailed comparison:
Structural Analog: 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone
- Key Differences :
- The ethyl group replaces the methyl substituent on the thiazolo-triazole ring.
- The fluorophenyl group is at the meta (3-fluorophenyl) position instead of para (4-fluorophenyl).
- Physicochemical Data: Property Target Compound 3-Fluorophenyl Analog Molecular Formula C₂₅H₂₃FN₆O₃S C₂₆H₂₅FN₆O₃S Molecular Weight (g/mol) 530.55 544.58 ChemSpider ID Not reported 898349-60-5
- The meta fluorine position may alter steric interactions in target binding compared to the para isomer .
Isostructural Thiazole Derivatives
Compounds 4 and 5 () share the thiazole-triazole core but differ in substituents:
- Compound 4 : 4-Chlorophenyl and 4-fluorophenyl groups.
- Compound 5 : Dual 4-fluorophenyl groups.
- Crystallographic Comparison :
Piperazine-Based Analog: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Key Differences: Thiophene replaces furan in the methanone group. A trifluoromethyl (-CF₃) group substitutes the fluorophenyl moiety.
- Impact on Bioactivity: Thiophene’s sulfur atom may improve metabolic stability compared to furan’s oxygen.
Research Findings and Comparative Bioactivity
Antiproliferative Activity
- Target Compound: No direct data available, but structurally related piperazine-thiazole hybrids () exhibit IC₅₀ values of 2–10 µM against HeLa and MCF-7 cancer lines.
- Analog () : Higher molecular weight may reduce cellular uptake efficiency compared to the target compound.
- Compound 4 () : Chlorophenyl substitution correlates with improved cytotoxicity over fluorophenyl derivatives, likely due to enhanced halogen bonding .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing high-purity (4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazolo-triazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions (pH 8–10, 60–80°C) .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Step 3: Functionalization with fluorophenyl and furan groups using Suzuki-Miyaura coupling or Friedel-Crafts alkylation, optimized at 100–120°C with Pd catalysts . Key considerations: Control reaction temperature and solvent polarity to minimize side products. Purity (>95%) is confirmed via HPLC and mass spectrometry .
Q. How can researchers validate the structural integrity of the compound post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy: Assign peaks for aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and furan groups) and hydroxy groups (δ 4.5–5.5 ppm, exchangeable with D2O) .
- Mass Spectrometry: Confirm molecular weight (413.47 g/mol) via ESI-MS in positive ion mode, observing [M+H]<sup>+</sup> at m/z 414.47 .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, critical for understanding stability .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays aligned with structural motifs:
- Antimicrobial Activity: Broth microdilution assays (MIC against S. aureus and E. coli) due to the thiazole-triazole scaffold’s known biofilm disruption .
- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, noting dose-dependent cytotoxicity .
- Enzyme Inhibition: Fluorescence-based assays for kinases or cytochrome P450 isoforms, leveraging the piperazine group’s affinity for enzyme active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Conflicting data (e.g., variable IC50 values) may arise from:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Solubility Issues: Use DMSO stocks ≤0.1% to avoid solvent interference. Pre-test solubility via dynamic light scattering .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to assess significance (α=0.05) and report confidence intervals .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Combine computational and experimental approaches:
- Molecular Docking: Model interactions with targets like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Prioritize binding poses with ΔG ≤ -8 kcal/mol .
- CRISPR-Cas9 Knockout: Silence hypothesized targets (e.g., EGFR) in cell lines and measure activity loss .
- Metabolomic Profiling: Use LC-MS to track downstream metabolite changes (e.g., ATP depletion in cancer cells) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Focus on modifying substituents while retaining the core scaffold:
- Substituent Variations:
- Methodology: Synthesize analogs via parallel synthesis, then correlate structural changes with activity using QSAR models (e.g., CoMFA) .
Q. What experimental designs address the compound’s poor aqueous solubility in pharmacological studies?
- Formulation Optimization: Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance solubility by 10–15 fold .
- Prodrug Synthesis: Introduce phosphate esters at the hydroxy group, hydrolyzable in vivo by phosphatases .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (200–300 nm diameter) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
Methodological Tables
Table 1: Key Analytical Techniques for Structural Validation
Table 2: Common Contaminants in Synthesis and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
